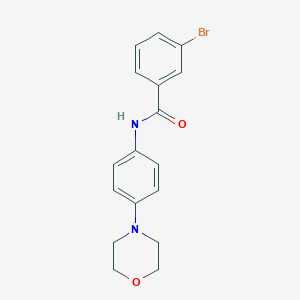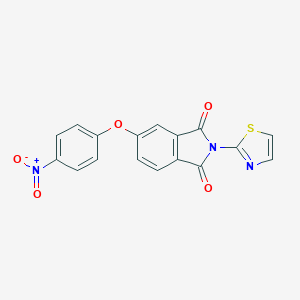
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.23 g/mol It is characterized by the presence of a bromine atom attached to a benzamide structure, with a morpholine ring attached to the phenyl group
Méthodes De Préparation
The synthesis of 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(4-morpholin-4-ylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-fluoro-N-(4-morpholin-4-ylphenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-morpholin-4-ylphenyl)benzamide: Lacks the halogen atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C17H17BrN2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Clé InChI |
NTJIUYSDEMDBIE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(Octyloxy)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B416538.png)

![Isopentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B416543.png)
![3-(4-tert-Butyl-phenoxy)-5-phenylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B416544.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)
![N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416547.png)


![N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B416550.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B416554.png)

![2-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE](/img/structure/B416557.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416558.png)

